Methyl 3-(2-formylphenyl)propionate
Description
Methyl 3-(2-formylphenyl)propionate is an aromatic ester featuring a propionate backbone esterified with a methyl group and substituted at the phenyl ring with a formyl (–CHO) group at the ortho position. The compound combines the reactivity of an aldehyde (for nucleophilic additions or oxidations) with the hydrolytic stability of an ester. Its structure enables diverse applications, including pharmaceutical intermediates, agrochemical precursors, and coordination chemistry due to the formyl group’s ability to act as a ligand or participate in condensation reactions.
Properties
CAS No. |
63969-79-9 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-(2-formylphenyl)propanoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12/h2-5,8H,6-7H2,1H3 |
InChI Key |
JWECQVRJUPESPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Methyl 3-(2-formylphenyl)propionate are best contextualized by comparing it to related esters with varying substituents on the phenyl ring or backbone. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Methyl 3-(Substituted Phenyl)propionate Derivatives
Key Research Findings
Reactivity and Applications :
- The formyl group in this compound allows for derivatization into imines or hydrazones, critical in drug design. In contrast, the hydroxyl variant (Methyl 3-(2-hydroxyphenyl)propionate) undergoes ester hydrolysis more readily under basic conditions due to electron-withdrawing effects.
- Esters with electron-deficient aromatic rings (e.g., 4-chlorophenyl isoxazole propionates) show enhanced bioactivity. Methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl]propionate, for example, demonstrated 95% larval mortality in Aedes aegypti at 20 ppm, highlighting substituent-dependent efficacy.
Physical Properties :
- The thiophene derivative (Methyl 3-(thiophen-2-yl)propionate) is a pale yellow liquid (BP: ~166°C), while the hydroxyl analog is a crystalline solid (MP: 40–44°C). The formyl variant’s physical state is inferred to be liquid based on structural analogs.
- Solubility trends correlate with substituent polarity: hydroxyl > formyl > methoxy > thiophene.
Safety and Handling :
- Sulfur-containing derivatives (e.g., Methyl 3-(methylthio)propionate) require storage at ambient temperatures to prevent decomposition. The formyl variant may necessitate protection from moisture and oxidizers due to aldehyde sensitivity.
Structural Insights from Crystallography
While direct data for this compound are sparse, related compounds (e.g., ) reveal intramolecular C–H···O hydrogen bonds stabilizing planar conformations. Such interactions likely enhance thermal stability and influence packing in the solid state. In contrast, Methyl 3-(2-hydroxyphenyl)propionate forms intermolecular hydrogen bonds, leading to higher melting points.
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